Barium chloride (BaCl2) is a highly water-soluble alkaline earth metal salt, typically supplied as a dihydrate or anhydrous powder. Unlike many other barium compounds, its high aqueous solubility makes it a highly effective source of barium ions for industrial and laboratory applications. In procurement, it is primarily selected for its ability to quantitatively precipitate sulfate impurities in chlor-alkali brine purification, its high thermal stability as a neutral molten salt bath for steel heat treatment (operating up to 1300°C), and its utility as a highly concentrated, non-oxidizing aqueous precursor for complex titanate and barium salt synthesis. While toxic, its specific combination of high solubility and thermal resilience makes it indispensable where insoluble or oxidizing barium alternatives fail [1].
Substituting barium chloride with other barium sources or generic chlorides fundamentally disrupts industrial workflows. In brine purification, replacing BaCl2 with barium carbonate (BaCO3) fails because BaCO3 is practically insoluble in neutral water, requiring acid dissolution that alters brine pH and complicates processing [1]. In aqueous precursor synthesis, substituting with barium nitrate (Ba(NO3)2) introduces strong oxidizing nitrate ions and suffers from significantly lower room-temperature solubility, limiting precursor concentration . For metallurgical heat treatments, generic alkali chlorides like sodium or potassium chloride cannot substitute for anhydrous BaCl2 because they lack the necessary thermal stability, rapidly volatilizing and oxidizing at the >1000°C temperatures required for austenitizing high-speed tool steels [2].
Barium chloride dihydrate exhibits exceptionally high aqueous solubility compared to other common barium salts, allowing for highly concentrated precursor solutions. At 20°C, BaCl2·2H2O dissolves to approximately 35.7 g/100 g H2O, whereas barium nitrate achieves only 9.06 g/100 g H2O, and barium carbonate is virtually insoluble (0.002 g/100 g H2O) . This nearly four-fold solubility advantage over the nitrate form enables high-concentration sol-gel or precipitation syntheses of complex barium oxides without introducing oxidizing nitrate byproducts [1].
| Evidence Dimension | Aqueous solubility at 20°C |
| Target Compound Data | 35.7 g/100 g H2O (BaCl2·2H2O) |
| Comparator Or Baseline | 9.06 g/100 g H2O (Barium nitrate); ~0.002 g/100 g H2O (Barium carbonate) |
| Quantified Difference | ~3.9x higher solubility than barium nitrate; >17,000x higher than barium carbonate |
| Conditions | Aqueous solution at 20°C |
Enables the formulation of highly concentrated, non-oxidizing barium precursor solutions, reducing solvent volumes and improving yield in chemical manufacturing.
Anhydrous barium chloride is a critical component in high-temperature neutral salt baths used for hardening high-speed tool steels. While standard sodium chloride/potassium chloride mixtures are limited to operating temperatures below 900–950°C due to volatility and oxidation, BaCl2 has a melting point of ~960°C and provides a stable, non-fuming liquid working range from 1000°C up to 1300°C [1]. This extreme thermal stability prevents decarburization and scaling of high-alloy steels during the critical high-temperature austenitizing phase [2].
| Evidence Dimension | Stable molten working temperature range |
| Target Compound Data | 1000°C to 1300°C (BaCl2-based baths) |
| Comparator Or Baseline | < 950°C (NaCl/KCl-based baths) |
| Quantified Difference | Extends stable operating temperature by >300°C |
| Conditions | Neutral molten salt bath for steel heat treatment |
Essential for the heat treatment of high-speed and high-alloy tool steels that require austenitizing temperatures exceeding 1000°C.
In chlor-alkali electrolysis, sulfate impurities must be strictly controlled to prevent poisoning of ion-exchange membranes. Barium chloride is dosed into raw brine to chemically precipitate sulfates. Because the solubility product (Ksp) of the resulting barium sulfate is extremely low (1.1 × 10^-10), BaCl2 can drive residual sulfate concentrations down to near-zero levels (< 1 mg/L) [1]. In contrast, using calcium chloride (CaCl2) as a precipitant leaves significant residual sulfate due to the much higher solubility of calcium sulfate (Ksp = 2.4 × 10^-5) [2].
| Evidence Dimension | Precipitate solubility product (Ksp) for sulfate removal |
| Target Compound Data | Ksp = 1.1 × 10^-10 (BaSO4 formed via BaCl2) |
| Comparator Or Baseline | Ksp = 2.4 × 10^-5 (CaSO4 formed via CaCl2) |
| Quantified Difference | BaSO4 is approximately 5 orders of magnitude less soluble than CaSO4 |
| Conditions | Aqueous brine purification at standard conditions |
Ensures the ultra-low sulfate levels required to protect ion-exchange membranes in modern chlor-alkali plants, a threshold calcium-based precipitation cannot achieve.
Barium chloride is a highly efficient chemical precipitant for removing sulfate impurities from raw brine prior to membrane electrolysis. By leveraging the ultra-low solubility of the resulting barium sulfate, BaCl2 protects sensitive ion-exchange membranes from sulfate fouling, ensuring continuous, high-efficiency production of chlorine and caustic soda [1].
Anhydrous barium chloride is formulated into neutral molten salt baths for the heat treatment of high-speed and high-alloy tool steels. Its ability to remain stable and non-volatile at temperatures up to 1300°C allows for effective austenitizing without surface decarburization or oxidation, outperforming standard alkali chloride baths [2].
Due to its exceptional room-temperature solubility (35.7 g/100 g H2O), barium chloride dihydrate is utilized as a highly concentrated aqueous precursor for the sol-gel or co-precipitation synthesis of barium titanate (BaTiO3) and other complex barium salts. It provides a high-yield, non-oxidizing alternative to barium nitrate in wet-chemical manufacturing[3].
Acute Toxic;Irritant